The synthesis of HUP30 involves a reaction between 6-nitrobenzothiazole and cyclohexanecarboxylic acid. This reaction typically requires the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), along with a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent, commonly dichloromethane, at room temperature. Following the reaction, purification is achieved through column chromatography to obtain HUP30 in high purity .
For industrial synthesis, the methods mirror those used in laboratory settings but are scaled for larger production. This involves the use of automated systems to precisely control reaction conditions and may include purification processes such as crystallization to ensure high purity and yield .
HUP30 has a molecular formula of C_{13}H_{14}N_{2}O_{3}S and a molecular weight of approximately 278.33 g/mol. The compound features a benzothiazole ring which is substituted with a nitro group, along with a cyclohexanecarboxamide moiety. The structural characteristics contribute to its biological activity, particularly its ability to interact with soluble guanylyl cyclase and potassium channels .
HUP30 can undergo several types of chemical reactions:
The reactions involving HUP30 yield various oxidized or reduced derivatives and substituted benzothiazole compounds.
HUP30 primarily targets soluble guanylyl cyclase and potassium channels while also blocking extracellular calcium influx.
Upon administration, HUP30 stimulates soluble guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate levels. This increase activates potassium channels, promoting vasodilation by relaxing smooth muscle cells. The inhibition of calcium influx further contributes to this effect .
The activation of potassium channels and inhibition of calcium influx affect several biochemical pathways, including:
HUP30 exhibits several notable physical and chemical properties:
These properties are crucial for its application in research and potential therapeutic uses .
HUP30 has diverse scientific applications across various fields:
The discovery of HUP30 (CAS 312747-21-0) emerged from systematic structure-activity relationship (SAR) studies targeting benzothiazole derivatives with vasoactive properties. Early research in the 2010s identified the benzothiazole nucleus as a privileged scaffold for modulating vascular tone, with particular focus on 2-aryl/amido substitutions that influence calcium flux and nitric oxide pathways [3] [5]. HUP30 was first synthesized and characterized in 2013 as part of a series of 40 novel benzothiazoles evaluated for vasorelaxant activity on isolated rat aortic rings. It demonstrated superior potency (IC₅₀ = 3.9 μM against phenylephrine-induced contractions) compared to structural analogues like HUP5, positioning it as a lead compound for cardiovascular research [3] [7].
The compound’s development coincided with growing interest in multi-target vasodilators that simultaneously modulate:
Table 1: Key Pharmacodynamic Properties of HUP30
Target Pathway | Experimental Model | Potency (IC₅₀/EC₅₀) | Mechanistic Insight |
---|---|---|---|
Vasorelaxation | Rat aortic rings | 3.9 μM | Endothelium-independent |
L-type Ca²⁺ channel | Rat tail artery myocytes | 7.5 μM | Concentration-dependent blockade |
sGC activation | De-endothelialized aorta | EC₅₀ ~15 μM | 2.7x cGMP elevation at 100 μM |
K⁺ channel activation | Not specified | Not quantified | Tetraethylammonium-sensitive |
This multi-mechanistic profile addressed limitations of single-target agents (e.g., calcium channel blockers causing reflex tachycardia) and positioned HUP30 as a novel chemical tool for probing vascular biology [3] [5]. Contemporary research leverages its unique properties to investigate crosstalk between cyclic nucleotide signaling and calcium homeostasis in hypertensive models.
HUP30 (C₁₄H₁₅N₃O₃S; MW 305.35 g/mol) belongs to the 2-amido-nitrobenzothiazole subclass, characterized by a benzothiazole core substituted at C2 with a cyclohexanecarboxamide group and at C6 with a nitro (-NO₂) moiety. Its IUPAC name, N-(6-nitrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide, reflects this arrangement [1] [5]. Key structural determinants include:
Table 2: Physicochemical Profile of HUP30
Property | Value | Experimental Conditions |
---|---|---|
Molecular formula | C₁₄H₁₅N₃O₃S | Confirmed by elemental analysis [1] |
Molecular weight | 305.35 g/mol | Mass spectrometry [5] |
Appearance | White to light yellow solid | Visual inspection [7] |
Solubility | 20 mg/mL in DMSO | Clear solution at 20°C [1] |
logP | 4.90 | Calculated [5] |
Hydrogen bond donors | 1 (amide NH) | InChI analysis [4] |
Hydrogen bond acceptors | 5 (S, O=C, NO₂, N) | InChI analysis [1] |
Functionally, HUP30 shares the nitrobenzothiazole pharmacophore with several analogues exhibiting varied biological activities:
Table 3: Structural Analogues of HUP30 in the Nitrobenzothiazole Class
Compound | R² Substituent | Key Biological Activity | Distinctive Feature |
---|---|---|---|
HUP30 | Cyclohexanecarboxamide | Vasodilation (IC₅₀ = 3.9 μM) | Multi-target: sGC, K⁺, Ca²⁺ |
6-Nitrobenzo[d]thiazol-2-amine | -NH₂ | Intermediate synthesis | Minimal intrinsic vasoactivity |
Riluzole | -NH₂ + -OCF₃ | Neuroprotection | Ca²⁺ channel antagonism in neurons |
Compound 35* | Hydrazone derivative | AChE inhibition (IC₅₀ = 3.5 nM) | Antioxidant properties |
From [6]: N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide |
The pharmacophore model unifying these compounds consists of three elements:
HUP30’s structural distinction lies in its balanced amphiphilicity – the hydrophobic cyclohexane counterbalances the polar nitrobenzothiazole system, enabling membrane permeability (LogP 4.90) while maintaining aqueous solubility sufficient for in vitro assays (DMSO solubility 327 mM) [4] [5]. This balance underpins its utility as a prototype for next-generation vasodilators targeting complex hypertension pathologies involving endothelial dysfunction and ion channel dysregulation.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8